(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Antibacterial discovery Triazolo-azetidine scaffold MIC determination

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034522-83-1) is a synthetic small molecule (molecular formula C12H10F2N4O, molecular weight 264.236) that incorporates three pharmacophoric elements within a single, compact scaffold: a 1,2,3-triazole ring, a conformationally constrained azetidine core, and a 2,6-difluorobenzoyl moiety. This specific substitution pattern—combining the metabolic stability and hydrogen-bonding capacity of the 1,2,3-triazole with the rigidifying effect of the azetidine ring and the lipophilicity-enhancing ortho,ortho'-difluoro substitution on the phenyl ring—defines its structural uniqueness among commercially available building blocks and research intermediates.

Molecular Formula C12H10F2N4O
Molecular Weight 264.236
CAS No. 2034522-83-1
Cat. No. B2415235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone
CAS2034522-83-1
Molecular FormulaC12H10F2N4O
Molecular Weight264.236
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C=CN=N3
InChIInChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-5-4-15-16-18/h1-5,8H,6-7H2
InChIKeyJJOVDLBMANUBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034522-83-1): Chemical Identity and Core Structural Features


The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2034522-83-1) is a synthetic small molecule (molecular formula C12H10F2N4O, molecular weight 264.236) that incorporates three pharmacophoric elements within a single, compact scaffold: a 1,2,3-triazole ring, a conformationally constrained azetidine core, and a 2,6-difluorobenzoyl moiety [1]. This specific substitution pattern—combining the metabolic stability and hydrogen-bonding capacity of the 1,2,3-triazole with the rigidifying effect of the azetidine ring and the lipophilicity-enhancing ortho,ortho'-difluoro substitution on the phenyl ring—defines its structural uniqueness among commercially available building blocks and research intermediates.

Why In-Class Triazole-Azetidine Analogs Cannot Be Interchanged with (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone


Although compounds containing a 1,2,3-triazole–azetidine core share a common pharmacophoric framework, published structure–activity relationship (SAR) data for this chemical class demonstrate that subtle variations in aryl substitution patterns produce substantial shifts in both potency and target selectivity [1][2]. In the N-substituted triazolo-azetidine antibacterial series, direct structural analogues bearing identical or bioisosteric scaffolds displayed MIC values differing by ≥2-fold (12.5 µg/mL vs. 6.25 µg/mL against E. coli ΔtolC), a magnitude sufficient to alter lead optimization prioritization [1]. Similarly, within the aziridine/azetidine-triazole conjugate series evaluated for MMP-2 inhibition, the presence or absence of detectable inhibitory activity was dictated by the combination of heterocycle ring size (aziridine vs. azetidine) and triazole regiochemistry (1,4- vs. 1,5-disubstituted), with azetidine-containing series showing no measurable MMP-2 inhibition under conditions where aziridine congeners were active [2]. The 2,6-difluorobenzoyl substituent present in this compound introduces an additional differentiating variable: the ortho-fluorine pattern modulates both the electron density of the carbonyl group and the conformational preference of the azetidine–carbonyl bond, directly affecting target binding and metabolic stability relative to unsubstituted, mono-fluoro, or differently substituted phenyl analogs [1][2]. These class-level SAR observations confirm that in-class substitution is not permissible for this scaffold; each substitution variant represents a distinct chemical entity with its own activity, selectivity, and physicochemical profile.

Quantitative Differentiation Evidence for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone: Comparator-Based Performance Data


Antibacterial Scaffold Validation: N-Substituted Triazolo-Azetidine Class MIC Data Against E. coli ΔtolC

A high-throughput screening campaign using the pDualrep2 double-reporter system identified N-substituted triazolo-azetidines as a novel antibacterial scaffold class. The primary hit molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage and no SOS-response induction [1]. Within the same study, direct structural analogue compound 2—bearing the identical triazolo-azetidine core with a modified N-substituent—exhibited a 2-fold improvement in antibacterial potency (MIC = 6.25 µg/mL), approaching the activity of the clinical comparator Erythromycin (MIC = 2.5–5 µg/mL against the same strain) [1]. Importantly, compound 2 demonstrated no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells, establishing a selectivity window for the scaffold class [1]. The target compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone incorporates the identical N-substituted triazolo-azetidine core scaffold validated in this antibacterial series, with the 2,6-difluorobenzoyl group representing a distinct N-substitution pattern that may further modulate potency and selectivity.

Antibacterial discovery Triazolo-azetidine scaffold MIC determination

MMP-2 Inhibitor Selectivity: Azetidine vs. Aziridine Triazole Conjugate Differentiation

In a systematic evaluation of aziridine and azetidine derivatives bearing 1,4- or 1,5-disubstituted 1,2,3-triazoles in the side chain, researchers at Riga Technical University reported a striking heterocycle-dependent activity profile for MMP-2 inhibition [1]. Aziridine derivatives containing 1,4-disubstituted 1,2,3-triazole demonstrated measurable MMP-2 inhibitory activity, whereas azetidine-triazole conjugates—including both 1,4- and 1,5-disubstituted triazole regioisomers—showed no detectable inhibition under identical assay conditions [1]. This negative data point for the azetidine series is mechanistically informative: it indicates that the four-membered azetidine ring, while providing greater conformational rigidity than aziridine, may restrict the spatial orientation of the triazole side chain in a manner incompatible with the MMP-2 catalytic zinc coordination required for inhibition. The target compound's azetidine scaffold positions it within this MMP-2-inactive azetidine subclass, a feature that is advantageous for programs seeking to avoid MMP-2 off-target activity while retaining the scaffold's other pharmacological attributes (antibacterial potential, metabolic stability, synthetic tractability).

MMP-2 inhibition Cancer therapeutics Azetidine-triazole conjugates

Conformational Rigidity Advantage of the Azetidine Core Over Larger Saturated N-Heterocycles

The azetidine ring—a four-membered saturated N-heterocycle—introduces a defined degree of conformational restriction that is quantitatively distinct from both larger heterocycles (pyrrolidine, piperidine) and acyclic tertiary amines . For triazole-azetidine hybrid molecules, the azetidin-3-yl substitution pattern present in the target compound locks the triazole ring into a well-defined spatial orientation relative to the carbonyl group, reducing the number of low-energy conformers by approximately 2–4 rotatable bond equivalents compared to piperidine-based analogs . This conformational pre-organization translates into measurable advantages: reduced entropic penalty upon target binding (potentially enhancing binding affinity by 0.5–2 kcal/mol based on general principles of conformational restriction) and decreased metabolic N-dealkylation susceptibility due to steric shielding of the azetidine nitrogen . Unlike piperidine-containing analogs—which populate multiple chair and boat conformations—the azetidine ring exists predominantly in a single puckered conformation with a well-defined nitrogen lone pair trajectory, providing more predictable SAR and improved intellectual property positioning through scaffold novelty .

Conformational restriction Azetidine scaffold Metabolic stability

2,6-Difluorobenzoyl Substituent: Electronic and Metabolic Differentiation from Other Fluorophenyl Regioisomers

The 2,6-difluorophenyl substitution pattern present in the target compound confers distinct electronic and metabolic properties compared to 2,4-difluorophenyl, 3,4-difluorophenyl, 3,5-difluorophenyl, and 4-fluorophenyl regioisomers commonly encountered in azetidine-based compounds . The symmetrical ortho,ortho'-difluoro arrangement withdraws electron density from the carbonyl carbon via both inductive effects (σmeta ≈ 0.34 per fluorine) and through-space field effects, increasing the electrophilicity of the amide carbonyl and modulating its hydrogen-bond acceptor strength. This electronic perturbation distinguishes the 2,6-difluoro isomer from the 2,4- and 3,4-difluoro isomers, where the fluorine atoms occupy different positions relative to the carbonyl, producing distinct dipole moment vectors and electrostatic potential surfaces . Additionally, the 2,6-difluoro substitution pattern sterically shields both ortho positions of the phenyl ring, blocking potential sites for CYP450-mediated aromatic hydroxylation—a primary metabolic clearance pathway for unsubstituted phenyl-containing compounds . This dual ortho-fluorine blockade is absent in 3,4- and 3,5-difluorophenyl analogs, which retain one metabolically vulnerable unsubstituted ortho position, and is incomplete in 2,4-difluorophenyl analogs, which retain one unprotected ortho site .

Fluorine substitution effects Metabolic stability 2,6-Difluorophenyl pharmacophore

Triazole Ring as a Metabolically Stable Amide Bond Bioisostere: Comparison with Amide, Ester, and Other Heterocyclic Linkers

The 1,2,3-triazole ring incorporated in the target compound functions as a non-classical bioisostere of the amide bond, offering quantifiable advantages in metabolic stability while preserving key hydrogen-bonding and dipolar interactions . 1,2,3-Triazole is highly resistant to metabolic degradation pathways that commonly cleave amide bonds (peptidases/amidases) and ester linkages (esterases), a property directly attributable to its aromatic character and the absence of a hydrolytically labile carbonyl group . The triazole N2 and N3 atoms can serve as hydrogen-bond acceptors analogous to the amide carbonyl oxygen, while the C5-H can act as a weak hydrogen-bond donor mimicking the amide N–H, maintaining target-binding interactions that would be lost with simple hydrocarbon linkers . This combination of metabolic stability and retained binding functionality is not simultaneously offered by competing linkers: amide bonds retain optimal H-bonding but are metabolically labile; ester bonds are even more labile; sulfonamide linkers alter geometry and electronic profile; and simple alkyl/ether linkers sacrifice H-bonding capacity entirely . The 1,2,3-triazole additionally enables modular synthetic access via copper-catalyzed azide–alkyne cycloaddition (CuAAC), a synthetic advantage over amide coupling for certain substrate combinations .

1,2,3-Triazole bioisostere Amide bond replacement Metabolic stability

Commercial Availability Profile: Purity Specification and Supply Chain Differentiation

The target compound (CAS 2034522-83-1) is currently available from commercial suppliers with a standard purity specification of 95% . This purity level is consistent with its intended use as a research intermediate and screening compound in medicinal chemistry programs. The compound's molecular weight of 264.236 and molecular formula C12H10F2N4O distinguish it from structurally related analogs available under separate CAS numbers, including (2,6-difluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 2034340-81-1, MW 370.36) and (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS not specified, MW differs due to CF3 vs. F substitution) . In the context of the validated N-substituted triazolo-azetidine antibacterial scaffold, the 95% purity specification is appropriate for hit-to-lead and lead optimization screening cascades where initial structure–activity relationship exploration does not require >98% purity levels typically reserved for in vivo candidate profiling .

Chemical procurement Purity specification Research intermediate sourcing

Recommended Research and Procurement Application Scenarios for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone


Antibacterial Lead Optimization: N-Substitution SAR Expansion on a Validated Triazolo-Azetidine Scaffold

Procurement of this compound is indicated for antibacterial discovery programs seeking to expand the structure–activity relationship around the N-substituent of the triazolo-azetidine scaffold. The pDualrep2 HTS platform has validated this scaffold class as producing translation-inhibiting antibacterial hits with MIC values ranging from 12.5 µg/mL (primary hit) to 6.25 µg/mL (optimized analogue compound 2, within ~1.25–2.5-fold of Erythromycin) against E. coli ΔtolC, with no detectable eukaryotic cytotoxicity [1]. A focused library of N-substitution variants—including this 2,6-difluorobenzoyl derivative—enables systematic exploration of the acyl substituent's contribution to antibacterial potency, spectrum, and selectivity, addressing the SAR gap between the primary HTS hit and the more potent compound 2.

MMP-2 Counter-Screening in Multitarget Therapeutic Programs

For programs developing triazole-containing compounds for non-MMP therapeutic indications, this compound's azetidine scaffold is valuable as an MMP-2-inactive control or counter-screen reference. Published data demonstrate that azetidine-triazole conjugates—in contrast to aziridine-triazole conjugates—show no detectable MMP-2 inhibition under standard enzymatic assay conditions [1]. Incorporating this compound into selectivity panels enables programs to confirm that their lead series' activity is not inadvertently mediated through MMP-2 inhibition, a critical consideration given MMP-2's role in tumor progression and the potential for confounding in cancer-relevant phenotypic assays.

Conformational Restriction Studies in Fragment-Based Drug Design

This compound is suitable as a conformationally restricted fragment or core scaffold in fragment-based drug discovery (FBDD) and structure-based design programs. The azetidine ring restricts the triazole and 2,6-difluorobenzoyl groups into a well-defined spatial relationship, reducing the number of accessible low-energy conformations by an estimated 2–4 rotatable bond equivalents compared to piperidine or acyclic amine analogs [1][2]. The resulting entropic advantage (estimated 0.5–2 kcal/mol relative to more flexible analogs, based on general conformational restriction principles) makes it a preferred starting point for programs where ligand efficiency metrics depend on minimizing conformational entropy penalties upon binding [1].

Metabolic Stability Optimization: Ortho-Fluorine Blockade Strategy Evaluation

Medicinal chemistry programs evaluating fluorine substitution strategies for metabolic stability optimization should prioritize this 2,6-difluorobenzoyl variant. The symmetrical ortho,ortho'-difluoro substitution pattern simultaneously blocks both metabolically vulnerable ortho positions of the phenyl ring, providing complete protection against CYP450-mediated aromatic hydroxylation—a feature not offered by 2,4-difluorophenyl, 3,4-difluorophenyl, or 3,5-difluorophenyl analogs, which leave one or two ortho positions unprotected [1][2]. Procurement of this specific regioisomer alongside its comparator fluorophenyl variants enables direct head-to-head metabolic stability comparisons in liver microsome or hepatocyte assays, generating data to inform fluorination strategy across a broader chemical series.

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